molecular formula C7H5BrN2O2S2 B3319574 7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide CAS No. 114260-86-5

7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide

Cat. No.: B3319574
CAS No.: 114260-86-5
M. Wt: 293.2 g/mol
InChI Key: JUOAMAFZNZUDSQ-UHFFFAOYSA-N
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Description

7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide (CAS 114260-86-5) is a versatile benzothiadiazine dioxide derivative serving as a key synthetic intermediate in medicinal chemistry. Its primary research value lies in the exploration and development of novel, isoform-selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors . Scientific studies have utilized this brominated thione as a precursor to synthesize compounds that target the PI3Kδ pathway, which is crucial for cell proliferation and survival in certain cancers . These derivatives have demonstrated significant inhibitory activity and high selectivity over other PI3K isoforms, making them promising candidates for anticancer agent research, particularly in hematological malignancies . The compound is characterized as a yellow to white solid with a melting point of 208-2011 °C and a molecular weight of 293.15 g/mol . It is supplied with a high purity level of 98% and should be stored sealed in a dry environment at room temperature . This product is intended for research applications as a chemical building block and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This material may cause skin and eye irritation and may be harmful if swallowed or if dust is inhaled .

Properties

IUPAC Name

7-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S2/c8-4-1-2-5-6(3-4)14(11,12)10-7(13)9-5/h1-3H,(H2,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOAMAFZNZUDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it acts as an ATP-sensitive potassium channel opener, which inhibits insulin release . This mechanism is crucial for its antihypertensive and antidiabetic effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide Br (7-position), thione (3-position) C₇H₄BrN₂O₂S₂ 307.12 Bromine enhances electron-withdrawing effects, potentially improving stability and radical scavenging .
3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Br (3-position), F (7-position), OH (5-position) C₇H₄BrFN₂O₃S 295.09 Fluorine and hydroxy groups introduce polarity, affecting solubility and hydrogen-bonding capacity .
7-Fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide F (7-position), thione (3-position) C₇H₅FN₂O₂S₂ 248.25 Smaller halogen (F) reduces steric hindrance compared to Br, potentially enhancing reactivity .
7-Iodo-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide I (7-position), thione (3-position) C₇H₅IN₂O₂S₂ 340.16 Iodine’s larger size and polarizability may influence binding in biological targets .
7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Br (7-position), OMe (5-position), ketone (3-position) C₈H₆BrN₂O₃S 307.12 Methoxy group increases lipophilicity; ketone replaces thione, altering electronic properties .

Biological Activity

7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide is a heterocyclic compound classified under benzothiadiazine derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, including antimicrobial, antiviral, anticancer, and antihypertensive properties.

  • Molecular Formula : C7H5BrN2O2S2
  • Molecular Weight : 293.16 g/mol
  • CAS Number : 114260-86-5

The biological activity of this compound is attributed to its interaction with various molecular targets. Notably, it functions as an ATP-sensitive potassium channel opener , which plays a crucial role in regulating insulin release and has implications in diabetes management.

Antimicrobial Activity

Research indicates that 7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating efficacy comparable to standard antimicrobial agents .

Antiviral Properties

The compound has shown promise as an antiviral agent. Studies suggest that it may inhibit viral replication through mechanisms that remain to be fully elucidated but likely involve interference with viral entry or replication processes.

Anticancer Potential

In vitro studies have highlighted the anticancer potential of 7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione. It has been tested against several cancer cell lines, exhibiting cytotoxic effects with IC50 values indicating potent activity. For example, compounds derived from similar structures have shown IC50 values in the low micromolar range against various cancer types .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µg/mL)Reference
7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thioneAntimicrobial<10
1,2,4-Benzothiadiazine-1,1-dioxideCardiovascular effectsN/A
2H-Benzo[e][1,2,4]thiadiazine derivativesPI3Kδ inhibitors<5

Study on Anticancer Activity

A study conducted on the effects of 7-Bromo-2H-benzo[e][1,2,4]thiadiazine derivatives on Jurkat T cells showed significant cytotoxicity. The mechanism was primarily attributed to the induction of apoptosis through mitochondrial pathways. Molecular dynamics simulations suggested strong interactions between the compound and Bcl-2 protein targets .

Antimicrobial Efficacy Study

Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics like norfloxacin .

Q & A

Basic: What are the key steps in synthesizing 7-bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide?

The synthesis typically involves a multi-step approach:

  • Bromination : Introduce the bromine substituent at the 7-position of the benzothiadiazine core via electrophilic aromatic substitution or halogen exchange, using reagents like N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) .
  • Thiadiazine ring formation : Cyclization of a thiourea intermediate with α-bromo ketones or via sulfonamidation reactions, often catalyzed by bases like K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF or DMAc) .
  • Oxidation : Conversion of the thione (-S-) to the 1,1-dioxide (-SO₂-) group using oxidizing agents such as H₂O₂ or m-CPBA in acetic acid .
    Critical Note : Purification via column chromatography (silica gel, eluent: EtOAc/hexane) is essential to isolate the product with >95% purity .

Basic: How should researchers characterize the purity and structure of this compound?

A combination of analytical techniques is required:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., bromine at C7) and thiadiazine ring conformation. Look for characteristic SO₂ peaks at ~120-130 ppm in ¹³C NMR .
    • FT-IR : Identify S=O stretches (~1150-1300 cm⁻¹) and C-Br vibrations (~550-650 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ for C₉H₇BrN₂O₂S₂: ~335.0 Da) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the bromine substituent .

Advanced: How can computational methods aid in predicting reactivity or biological activity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study electronic effects of bromine on ring aromaticity and sulfur oxidation states. HOMO-LUMO gaps (~4.5 eV) predict nucleophilic attack sites .
  • Molecular Docking : Screen against protein targets (e.g., kinases or bacterial enzymes) using AutoDock Vina. The bromine atom’s van der Waals radius enhances hydrophobic binding in active sites .
  • SAR Studies : Compare with analogues (e.g., 7-fluoro or 7-chloro derivatives) to assess bromine’s role in potency. Bromine’s electronegativity may enhance membrane permeability .

Advanced: How to resolve contradictions in reported synthetic yields (e.g., 32% vs. 74%)?

Discrepancies arise from:

  • Reaction Conditions : Lower yields (32%) occur with suboptimal catalysts (e.g., NaH vs. LiHMDS) or solvents (nitromethane vs. DMAc). DMAc improves solubility of intermediates .
  • Purification Methods : Silica gel chromatography may lead to loss of product due to polar byproducts. Alternative methods like recrystallization (ethanol/water) can improve recovery .
  • Oxidation Efficiency : Incomplete conversion to 1,1-dioxide due to insufficient H₂O₂ stoichiometry. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc) .

Basic: What are the recommended storage conditions to ensure stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the thione group .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfone group .
  • Solubility : Prepare stock solutions in DMSO (20 mM) for biological assays; avoid aqueous buffers to prevent precipitation .

Advanced: What strategies optimize regioselectivity in bromination reactions?

  • Directing Groups : Use electron-donating groups (e.g., -OCH₃ at C3) to direct bromine to C7. Meta-directing effects of sulfone groups can also influence positioning .
  • Microwave-Assisted Synthesis : Reduce side products by heating at 100°C for 10 minutes, enhancing reaction specificity .
  • Lewis Acid Catalysts : FeCl₃ or AlCl₃ can stabilize transition states, favoring bromination at the 7-position over 5- or 9-positions .

Basic: What safety precautions are critical during handling?

  • Toxicity : Wear nitrile gloves and goggles; brominated thiadiazines may cause skin irritation .
  • Waste Disposal : Neutralize reaction waste with 10% NaHCO₃ before disposal due to sulfonic acid byproducts .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of SO₂ gas during oxidation steps .

Advanced: How to design derivatives for enhanced bioactivity?

  • Functional Group Addition : Introduce -NO₂ or -NH₂ at C2 to modulate electron density and improve binding to bacterial DNA gyrase .
  • Hybrid Molecules : Conjugate with triazole or quinoline moieties via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to target multi-drug-resistant pathogens .
  • Prodrug Design : Mask the thione group as a thioether (-S-CH₂CO₂H) to enhance oral bioavailability, with enzymatic cleavage in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide
Reactant of Route 2
7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide

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